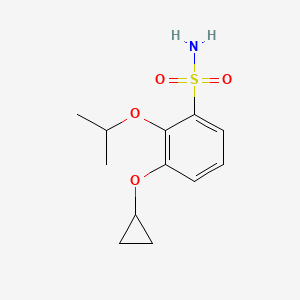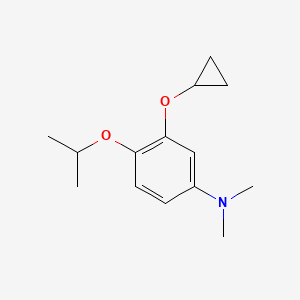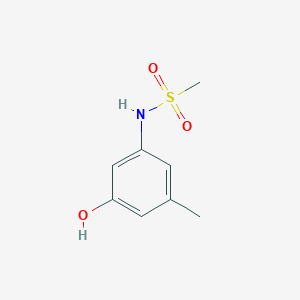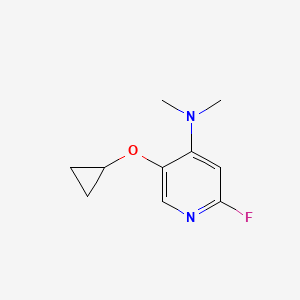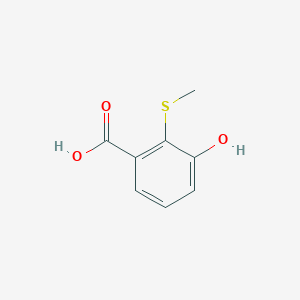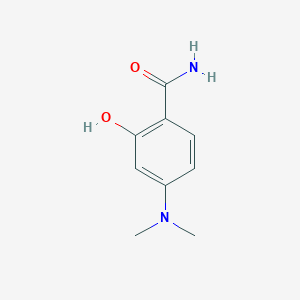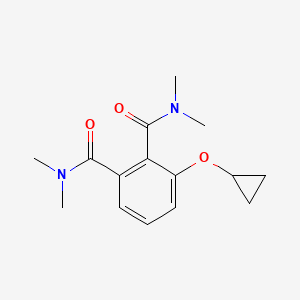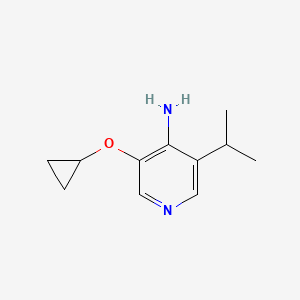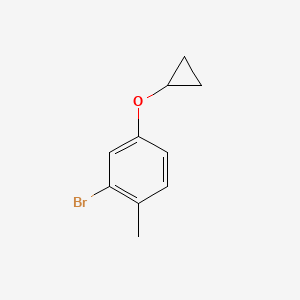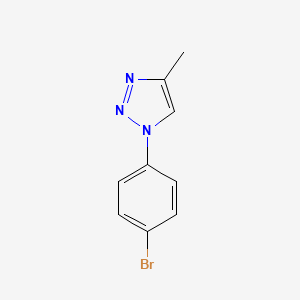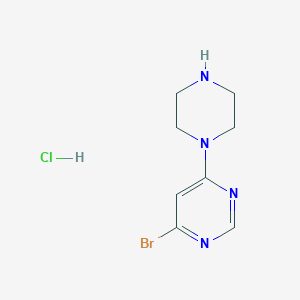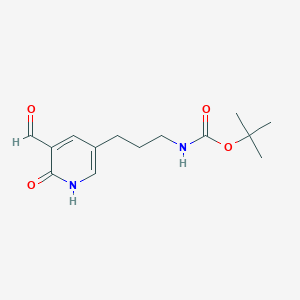
Tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-formyl-6-hydroxypyridine.
Formation of Intermediate: The intermediate is then reacted with tert-butyl 3-bromopropylcarbamate under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
Tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methylamino)propylcarbamate: Another tert-butyl carbamate derivative with different functional groups.
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate: A similar compound with a hydroxypyridine moiety but lacking the formyl group.
Uniqueness
Tert-butyl 3-(5-formyl-6-hydroxypyridin-3-YL)propylcarbamate is unique due to the presence of both formyl and hydroxypyridine groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-formyl-6-oxo-1H-pyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-6-4-5-10-7-11(9-17)12(18)16-8-10/h7-9H,4-6H2,1-3H3,(H,15,19)(H,16,18) |
InChI Key |
MEQPCXDRTOVQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC(=O)C(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


